2,4-Dichloro-5-cyanopyrimidine

Catalog No.
S787222
CAS No.
3177-24-0
M.F
C5HCl2N3
M. Wt
173.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-cyanopyrimidine

CAS Number

3177-24-0

Product Name

2,4-Dichloro-5-cyanopyrimidine

IUPAC Name

2,4-dichloropyrimidine-5-carbonitrile

Molecular Formula

C5HCl2N3

Molecular Weight

173.98 g/mol

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H

InChI Key

KMHSUNDEGHRBNV-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)Cl)Cl)C#N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C#N

The exact mass of the compound 2,4-Dichloropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichloro-5-cyanopyrimidine is a highly reactive, bifunctional heterocyclic building block fundamentally characterized by its pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions, and a strongly electron-withdrawing cyano group at the C5 position. In industrial procurement and advanced organic synthesis, this compound is primarily valued as a critical starting material for the construction of pyrido[2,3-d]pyrimidine cores and 2,4-pyrimidinediamine derivatives. The presence of the C5 cyano group profoundly alters the electronic landscape of the pyrimidine ring compared to unsubstituted analogs, significantly increasing the electrophilicity of the C4 position[1]. This electronic activation enables highly predictable, sequential nucleophilic aromatic substitution (SNAr) reactions, allowing manufacturers to install distinct pharmacophores with precise regiocontrol. Consequently, it is an indispensable precursor in the scalable synthesis of multi-kinase inhibitors, including CDK4/6 and FAK inhibitors, where high-yield, step-efficient assembly of complex bicyclic architectures is required [2].

Attempting to substitute 2,4-dichloro-5-cyanopyrimidine with cheaper, closely related analogs such as 2,4-dichloropyrimidine or 2,4-dichloro-5-nitropyrimidine introduces severe process inefficiencies and downstream failure risks. If 2,4-dichloropyrimidine is used, the absence of the strongly electron-withdrawing C5 cyano group eliminates the electronic differentiation between the C2 and C4 positions. This results in poor regioselectivity during the initial SNAr amine addition, generating near-equimolar mixtures of C2- and C4-substituted isomers that require labor-intensive, solvent-heavy chromatographic separation, drastically reducing overall yield [1]. Conversely, while 2,4-dichloro-5-nitropyrimidine provides similar regiocontrol, the nitro group is highly sensitive to mild reducing conditions and nucleophilic attack, limiting the orthogonal reaction conditions available during multi-step API synthesis [2]. The cyano group uniquely offers both powerful C4-directing regioselectivity and the specific chemical reactivity required for downstream Grignard additions or cyclizations to form pyrido-pyrimidine cores, making it strictly non-interchangeable for these established synthetic routes [3].

Regioselectivity in Primary SNAr Amine Addition

The defining procurement advantage of 2,4-dichloro-5-cyanopyrimidine is its ability to direct nucleophilic attack almost exclusively to the C4 position during the first substitution step. The strongly electron-withdrawing cyano group at C5 activates the adjacent C4 chlorine significantly more than the C2 chlorine. When reacted with primary or secondary amines, 2,4-dichloro-5-cyanopyrimidine typically yields the C4-substituted product with >90% regioselectivity. In direct contrast, the baseline comparator 2,4-dichloropyrimidine (lacking the C5 substituent) often yields poorly selective mixtures (e.g., 60:40 to 50:50 ratios of C4:C2 isomers) under identical conditions, necessitating complex purification[1].

Evidence DimensionRegioselectivity ratio (C4 vs C2 substitution)
Target Compound Data>90% C4-selectivity
Comparator Or Baseline2,4-Dichloropyrimidine (~50-60% C4-selectivity)
Quantified Difference>30% absolute increase in target isomer yield, eliminating chromatographic separation
ConditionsPrimary amine addition, standard SNAr conditions (e.g., DIPEA, THF/EtOH, 0-20 degrees C)

High regioselectivity directly translates to higher isolated yields and eliminates the need for costly, large-scale chromatographic separation in API manufacturing.

Direct Conversion Efficiency to 5-Acetyl Intermediates for CDK4/6 Inhibitors

For the industrial synthesis of CDK4/6 inhibitors like Palbociclib, the C5 cyano group serves as a crucial, direct handle for forming the 5-acetyl pyrimidine intermediate. Reaction of 2,4-dichloro-5-cyanopyrimidine with methylmagnesium bromide (Grignard reagent) followed by acidic hydrolysis yields 5-acetyl-2,4-dichloropyrimidine with a remarkable yield of approximately 90%. Alternative synthetic routes utilizing 5-ester or 5-unsubstituted pyrimidines require multi-step sequences (e.g., Heck coupling requiring expensive palladium catalysts) that suffer from significantly lower overall recovery (often <10% for the sequence) and higher raw material costs [1].

Evidence DimensionYield of 5-acetyl pyrimidine intermediate
Target Compound Data~90% yield via direct Grignard addition
Comparator Or BaselineAlternative multi-step Heck coupling routes (<10% overall recovery)
Quantified Difference~80% absolute increase in intermediate yield with zero precious metal catalyst requirement
ConditionsMethylmagnesium bromide in THF (55-65 degrees C), followed by dilute HCl hydrolysis

This specific reactivity allows manufacturers to bypass expensive palladium-catalyzed steps, massively reducing the cost of goods sold (COGS) for advanced kinase inhibitors.

Chemical Stability Profile vs. Nitro-Analogs in Multi-Step Synthesis

When selecting a C5-activated pyrimidine scaffold, process chemists must balance electronic activation with functional group tolerance. While 2,4-dichloro-5-nitropyrimidine offers strong C4-activation similar to the cyano derivative, the nitro group is highly susceptible to unwanted reduction during subsequent synthetic steps (e.g., when reducing other moieties or using transition metal catalysis). 2,4-Dichloro-5-cyanopyrimidine maintains the necessary electron-withdrawing activation for SNAr while remaining inert to a wider range of mild reducing agents and transition-metal catalyzed cross-couplings. This superior orthogonal stability prevents premature degradation of the pyrimidine core, ensuring higher throughput in complex 5- to 8-step API syntheses [1].

Evidence DimensionFunctional group tolerance during downstream reduction/coupling
Target Compound DataCyano group remains intact under mild reduction and standard cross-coupling
Comparator Or Baseline2,4-Dichloro-5-nitropyrimidine (nitro group is prematurely reduced or triggers side reactions)
Quantified DifferenceBroader orthogonal reaction window, preventing complete batch loss during complex multi-step sequences
ConditionsMulti-step API synthesis involving sequential SNAr, cyclization, and targeted reduction steps

Procuring the cyano-derivative instead of the nitro-derivative prevents costly late-stage synthetic failures and expands the available chemical space for drug discovery.

Commercial Manufacturing of CDK4/6 Inhibitor APIs

2,4-Dichloro-5-cyanopyrimidine is the optimal starting material for the scalable, low-cost synthesis of CDK4/6 inhibitors such as Palbociclib and Narazaciclib. Its unique ability to undergo high-yield Grignard addition to form 5-acetyl-2,4-dichloropyrimidine allows manufacturers to completely bypass expensive palladium-catalyzed coupling steps, directly lowering production costs while maintaining high process yields [1].

Development of Pyrido[2,3-d]pyrimidine-Based Multi-Kinase Inhibitors

In the discovery and development of novel FAK, Aurora, and ARK5 kinase inhibitors, this compound serves as the foundational bicyclic core precursor. The C5 cyano group acts as an essential electrophilic center that, following initial C4-amine substitution, readily undergoes cyclization with C2-synthons to form the rigid pyrido[2,3-d]pyrimidine architecture required for precise ATP-binding pocket engagement[2].

Sequential Regioselective Library Synthesis for Drug Discovery

For medicinal chemistry programs requiring the rapid generation of 2,4-pyrimidinediamine libraries, this compound is preferred over unsubstituted 2,4-dichloropyrimidine. The strong C4-directing effect of the cyano group ensures that the first nucleophilic substitution occurs with >90% regioselectivity, eliminating the need for complex chromatographic separation of isomers and accelerating the hit-to-lead optimization process[3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

2,4-Dichloropyrimidine-5-carbonitrile

Dates

Last modified: 08-15-2023

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